molecular formula C10H8N4S B11819822 Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI)

Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI)

Cat. No.: B11819822
M. Wt: 216.26 g/mol
InChI Key: KBFPXKLPVGTJLI-UHFFFAOYSA-N
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Description

Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) is a heterocyclic compound that combines the structural features of benzothiazole and aminopyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) typically involves the reaction of 2-aminobenzothiazole with 5-aminopyrazole. One common method is the nucleophilic substitution reaction where the amino group of 5-aminopyrazole reacts with the benzothiazole derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their coupling under optimized conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) is unique due to the combination of benzothiazole and aminopyrazole structures, which imparts distinct chemical and biological properties. This dual functionality enhances its versatility and potential for various applications compared to its individual components .

Properties

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)pyrazol-3-amine

InChI

InChI=1S/C10H8N4S/c11-9-5-6-12-14(9)10-13-7-3-1-2-4-8(7)15-10/h1-6H,11H2

InChI Key

KBFPXKLPVGTJLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(=CC=N3)N

Origin of Product

United States

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